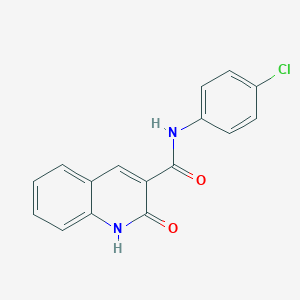
N-(4-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide, commonly known as CQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its diverse biological activities. CQ has been shown to exhibit antitumor, antimicrobial, antiviral, and anti-inflammatory properties.
作用机制
The exact mechanism of action of CQ is not fully understood. However, it is believed to exert its biological activities by interfering with various cellular processes. CQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression. In addition, CQ has been shown to disrupt the function of lysosomes, cellular organelles involved in the degradation of macromolecules.
Biochemical and Physiological Effects
CQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit the growth of bacterial and fungal strains. In addition, CQ has been shown to inhibit the replication of various viruses, including HIV and influenza virus. CQ has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
CQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and can be stored for extended periods of time. In addition, CQ has been extensively studied, and its biological activities are well-characterized. However, there are also some limitations associated with the use of CQ in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
未来方向
There are several future directions for the study of CQ. One potential direction is the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another potential direction is the investigation of its potential use in the treatment of viral infections, including COVID-19. In addition, further studies are needed to elucidate the exact mechanism of action of CQ and to identify its molecular targets.
合成方法
The synthesis of CQ involves the reaction of 4-chloroaniline with 2-cyanoacetamide in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization in the presence of a Lewis acid catalyst such as zinc chloride. The final step involves the hydrolysis of the nitrile group to form the carboxamide group. The overall reaction scheme is shown below:
科学研究应用
CQ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. CQ has been investigated for its potential use in the treatment of various types of cancers, including breast, lung, and colon cancer. It has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, CQ has been investigated for its potential use in the treatment of viral infections, including HIV, herpes simplex virus, and influenza virus.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-5-7-12(8-6-11)18-15(20)13-9-10-3-1-2-4-14(10)19-16(13)21/h1-9H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQOTLJFSUMMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)



![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7516631.png)
![2-Cyclopent-2-en-1-yl-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7516640.png)


![N-[1-(5-methylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516653.png)




